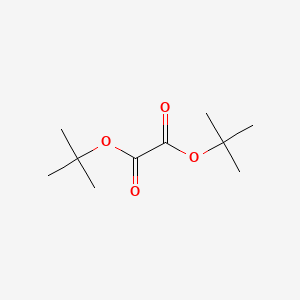

Di-tert-butyl oxalate

描述

Historical Context and Early Studies of Oxalate (B1200264) Esters

The study of oxalate esters is rooted in the broader history of organic chemistry. Early investigations into dialkyl oxalates primarily focused on their synthesis and basic reactivity. Traditional methods for their preparation included the direct esterification of oxalic acid with alcohols, a classic reaction that laid the groundwork for producing a wide range of esters. smolecule.com Another early method involved the reaction of oxalyl chloride with alcohols. publish.csiro.au

In the late 19th and early 20th centuries, chemists explored various synthetic routes. For instance, the reaction of diethyl oxalate with Grignard reagents was investigated as a pathway to α-keto acid esters. mdpi.com The thermal decomposition of dialkyl oxalates was also a subject of early interest, with studies showing that esters of tertiary alcohols, like di-tert-butyl oxalate, decompose at significantly lower temperatures (around 140-160°C) compared to those of primary and secondary alcohols, which are stable up to 325°C. datapdf.com This difference in thermal stability highlighted the unique reactivity imparted by the tertiary alkyl groups.

Mono-alkyl esters of oxalic acid were found to be considerably less stable than their di-ester counterparts, often disproportionating upon heating or even at room temperature to yield the corresponding di-ester and oxalic acid. mcmaster.ca These early studies provided fundamental insights into the behavior of oxalate esters, paving the way for their more specialized applications in the future.

Significance of this compound in Modern Organic Synthesis and Catalysis

In contemporary organic chemistry, this compound has emerged as a versatile and significant compound, finding application in a variety of synthetic strategies and catalytic systems.

Reagent in Organic Synthesis: this compound serves as a key reagent for introducing the protected oxalate group into organic molecules. Its tert-butyl groups provide steric hindrance, making the ester less susceptible to hydrolysis and allowing for selective reactions at other sites in a complex molecule. It can be used in the synthesis of other esters through transesterification reactions. smolecule.com For example, it is employed in the preparation of fluoro-oxalacetic acid di-tert-butyl ester. lookchem.com

Visible Light Photoredox Catalysis: A significant modern application of oxalate esters, including derivatives of this compound, is in visible light photoredox catalysis. Alkyl oxalates are effective precursors for generating alkyl radicals. nih.gov Specifically, tertiary alcohol-derived oxalates can be used to construct quaternary carbon stereocenters through a redox-neutral coupling with electron-deficient alkenes. nih.govorgsyn.org This method provides a powerful tool for the synthesis of complex molecular architectures.

Precursor for Other Compounds: The thermal decomposition of this compound can be controlled to generate tert-butoxy (B1229062) radicals, which are useful intermediates in various chemical reactions. smolecule.com Furthermore, it is a precursor for the synthesis of di-tert-butoxyacetylene, a relatively stable dialkoxyacetylene. wikipedia.org

The following table summarizes selected applications of this compound in organic synthesis:

Table 1: Applications of this compound in Organic Synthesis| Application | Reaction Type | Significance |

|---|---|---|

| Protecting Group | Esterification | The tert-butyl groups offer stability against hydrolysis, allowing for selective modifications elsewhere in the molecule. |

| Transesterification | Ester Exchange | Enables the synthesis of various other oxalate esters by reacting with different alcohols. smolecule.com |

| Radical Precursor | Photoredox Catalysis | Generates tertiary alkyl radicals under visible light for the formation of quaternary carbon centers. nih.gov |

| Precursor Synthesis | Thermal Decomposition | Used to produce tert-butoxy radicals and di-tert-butoxyacetylene. smolecule.comwikipedia.org |

Challenges and Opportunities in this compound Research

Despite its utility, research involving this compound is not without its challenges. The synthesis of related compounds, such as tert-alkyl hydrogen oxalates, can be problematic due to their intrinsic instability, as they tend to disproportionate into the dialkyl oxalate and oxalic acid. nih.gov While this compound itself is more stable, its synthesis and purification require careful control of reaction conditions to achieve high yields. google.com

However, these challenges are accompanied by significant opportunities. The unique reactivity of this compound and its derivatives opens doors for the development of novel synthetic methodologies. For instance, its use in photoredox catalysis is an active area of research with the potential to streamline the synthesis of complex molecules. chinesechemsoc.org There is also interest in exploring its potential as a component in high-energy materials, given the nature of its decomposition products. Further investigation into the catalytic applications of this compound and the development of more efficient and sustainable synthetic routes for its production remain promising avenues for future research.

The physical properties of this compound are also noteworthy. Unlike many other simple dialkyl oxalates which are liquids at room temperature, this compound is a solid with a melting point in the range of 69-72 °C. sigmaaldrich.comsigmaaldrich.com This is attributed to the specific crystal packing and intermolecular forces, including C—H⋯O hydrogen bonds. researchgate.net

Table 2: Physical Properties of Selected Dialkyl Oxalates

| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Dimethyl oxalate | C4H6O4 | 118.09 | 54 |

| Diethyl oxalate | C6H10O4 | 146.14 | -40.6 |

| This compound | C10H18O4 | 202.25 | 69-72 sigmaaldrich.comsigmaaldrich.com |

| Di-n-butyl oxalate | C10H18O4 | 202.25 | -29.6 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ditert-butyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYGMWIAXRMHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20219157 | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-64-5 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20219157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-tert-butyl oxalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT3TXT9FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Di Tert Butyl Oxalate

Direct Esterification Approaches

Direct esterification and transesterification represent the most conventional methods for synthesizing di-tert-butyl oxalate (B1200264). These approaches rely on the reaction of an alcohol with an existing oxalate ester or oxalic acid derivative.

A primary method for preparing di-tert-butyl oxalate involves the transesterification reaction between a simpler dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, and tert-butanol (B103910). This equilibrium-driven process typically requires prolonged reaction times and precise temperature control to favor the formation of the bulkier di-tert-butyl ester. The reaction is generally conducted in a suitable organic solvent, like tetrahydrofuran (B95107) or ethanol, which can dissolve the reactants and facilitate the reaction. To drive the equilibrium toward the product, the lower-boiling alcohol byproduct (methanol or ethanol) is often removed from the reaction mixture as it forms.

The efficiency of the transesterification process is greatly enhanced by the use of catalysts. A range of catalytic systems has been explored for the synthesis of various dialkyl oxalates, which are applicable to the formation of this compound.

Soluble alkaline catalysts, including sodium tert-butoxide, sodium ethoxide, and sodium methoxide, have demonstrated high efficacy in the transesterification of dimethyl oxalate (DMO) with ethanol. bohrium.comrsc.org The catalytic efficiency in these systems is often correlated with the base strength of the catalyst. bohrium.comrsc.org For instance, sodium tert-butoxide has been noted for its exceptionally high turnover frequency at room temperature in the synthesis of diethyl oxalate. bohrium.comrsc.org

Lewis acidic and solid acid catalysts are also employed. Supported molybdenum oxide (MoO₃) has been used as a catalyst for the transesterification of DMO and diethyl oxalate (DEO) with phenol (B47542), achieving high conversion and selectivity. researchgate.net In a similar vein, catalysts like TS-1 have been shown to be effective in the transesterification of DMO with phenol to produce diphenyl oxalate, demonstrating excellent selectivity due to the presence of weak Lewis acid sites on the catalyst surface. sciencemadness.org

Table 1: Catalytic Systems for Transesterification of Dialkyl Oxalates

| Catalyst Type | Specific Catalyst Examples | Substrates | Key Findings |

| Soluble Alkalis | Sodium tert-butoxide, Sodium ethoxide | Dimethyl Oxalate, Ethanol | Catalytic efficiency correlates with base strength; very high turnover frequencies observed. bohrium.comrsc.org |

| Solid Acids | TS-1 (Titanium Silicalite-1) | Dimethyl Oxalate, Phenol | High selectivity for transesterification products attributed to weak Lewis acid sites. sciencemadness.org |

| Supported Metal Oxides | MoO₃ | Dimethyl Oxalate, Diethyl Oxalate, Phenol | Achieved 80% conversion with high selectivity at 180°C. researchgate.net |

| Lewis Acids | Ti(OC₄H₉)₄, AlCl₃, MgCl₂ | Dimethyl Oxalate, Phenol | Showed catalytic activity, but often with lower selectivity to the desired oxalate ester compared to TS-1. sciencemadness.org |

Alternative Synthetic Routes

Beyond traditional esterification, alternative synthetic strategies have been developed for the formation of oxalate esters, including methods based on carbonylation, organometallic reactions, and radical chemistry.

Oxidative carbonylation of alcohols offers a direct route to dialkyl oxalates from carbon monoxide (CO). This process involves the palladium-catalyzed reaction of an alcohol with CO and an oxidant. google.comgoogle.com Specifically, this compound has been successfully synthesized by reacting tert-butyl alcohol with high-pressure carbon monoxide at elevated temperatures. google.com A typical catalytic system for this transformation consists of a palladium(II) complex, such as dichlorobis(triphenylphosphine)palladium(II), in the presence of a co-catalyst or re-oxidant like anhydrous copper(II) sulfate (B86663) and a base such as triethylamine. google.com

Table 2: Conditions for Oxidative Carbonylation Synthesis of this compound. google.com

| Parameter | Condition |

| Alcohol | t-butyl alcohol |

| Catalyst | Dichlorobis(triphenylphosphine)palladium(II) |

| Co-Catalyst | Anhydrous copper(II) sulfate |

| Base | Triethylamine |

| CO Pressure | 1800 psi |

| Temperature | 125 °C |

| Reaction Time | 81 minutes |

| Result | A significant amount of di-t-butyl oxalate was detected. |

In some organometallic-catalyzed reactions, this compound can be formed as a significant product, even if it is not the primary target. For example, in the palladium-catalyzed oxidative carbonylation of t-butyl alcohol, this compound was identified as a major reaction product, while only trace amounts of the corresponding carbonate (di-t-butyl carbonate) were observed. google.com This indicates a high selectivity of the catalytic system for the formation of the C-C bond of the oxalate moiety over the formation of the carbonate structure under these specific conditions. google.com The reaction highlights how catalyst and condition selection can steer the outcome of carbonylation chemistry toward either oxalate or carbonate products.

Modern synthetic methods have explored the use of radical intermediates for the formation of ester linkages. A novel approach involves the photoredox nickel dual-catalyzed cross-coupling of organic halides with oxalates to produce a variety of esters. chinesechemsoc.org This method generates alkoxycarbonyl radical intermediates which then participate in the catalytic cycle. chinesechemsoc.org While this strategy is broadly applied for synthesizing various esters, it represents a potential pathway to oxalate esters through the selective coupling of an appropriate halide and an oxalate-derived radical. The mechanism involves the generation of an (alkoxycarbonyl)Ni(I) species, which then undergoes oxidative addition with an organic halide, ultimately leading to the ester product via reductive elimination. chinesechemsoc.org This radical-based strategy offers a mild alternative to traditional high-pressure carbonylation methods. chinesechemsoc.org

Chemical Reactivity and Transformation Mechanisms Involving Di Tert Butyl Oxalate

Reactions as a Substrate in Organic Synthesis

Di-tert-butyl oxalate (B1200264) serves as an effective electrophile in reactions with organolithium reagents for the synthesis of α-keto esters. The general approach involves the nucleophilic addition of an organolithium reagent to one of the carbonyl groups of the oxalate.

A study utilizing a flow microreactor system demonstrated the selective reaction of various dialkyl oxalates, including di-tert-butyl oxalate, with functionalized organolithiums. kyoto-u.ac.jp This methodology allows for precise control over reaction conditions, enabling the synthesis of α-keto esters in good yields and with high selectivity. The use of a flow microreactor is particularly advantageous for reactions involving highly reactive organolithium species, which may be unstable or lead to side products in conventional batch reactors. kyoto-u.ac.jp

The reaction of this compound with aryllithiums generated from the corresponding halobenzenes proceeds efficiently to afford the desired α-keto esters. kyoto-u.ac.jp The table below summarizes the selective synthesis of α-keto esters from various dialkyl oxalates and organolithium reagents in a flow microreactor system.

Table 1: Selective Reaction of Dialkyl Oxalates with Organolithiums in a Flow Microreactor

| Dialkyl Oxalate | Organolithium Source | Product (α-Keto Ester) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Diethyl Oxalate | Bromobenzene | Ethyl 2-oxo-2-phenylacetate | 98 | 93 |

| Diethyl Oxalate | p-Dibromobenzene | Ethyl 2-(4-bromophenyl)-2-oxoacetate | 85 | >99 |

| Diethyl Oxalate | Mesityl Bromide | Ethyl 2-mesityl-2-oxoacetate | 80 | >99 |

| Dimethyl Oxalate | Bromobenzene | Methyl 2-oxo-2-phenylacetate | 92 | 95 |

| This compound | Bromobenzene | tert-Butyl 2-oxo-2-phenylacetate | 88 | 94 |

Data sourced from a study on reactions in a flow microreactor. kyoto-u.ac.jp

Alkyl oxalates, derived from alcohols, can function as precursors to carbon radicals in metallaphotoredox-catalyzed cross-coupling reactions. princeton.edunih.gov This strategy enables the use of alcohols as latent coupling fragments for the formation of C(sp³)–C(sp²) bonds with aryl halides. princeton.edunih.gov The process involves the activation of an alcohol with oxalyl chloride to form the corresponding oxalate, which then participates in a dual catalytic cycle involving a photoredox catalyst and a nickel catalyst. princeton.edunih.gov

The proposed mechanism involves the single-electron reduction of the oxalate derivative by the excited state of an iridium photocatalyst. This is followed by a rapid double decarboxylation to generate an alkyl radical. princeton.edu This radical is then intercepted by a Ni(0) species that has undergone oxidative addition with an aryl halide, leading to the formation of a Ni(III) intermediate. Reductive elimination from this intermediate furnishes the desired cross-coupled product and regenerates the Ni(I) catalyst, which is then reduced to Ni(0) to complete the catalytic cycle. princeton.edu

While these studies primarily focus on cesium alkyl oxalates, the underlying principle of using the oxalate moiety as a radical precursor is applicable to this compound-derived species. princeton.edunih.gov

Table 2: Metallaphotoredox Cross-Coupling of Alkyl Oxalates with Aryl Halides

| Alkyl Oxalate Precursor | Aryl Halide | Product | Yield (%) |

|---|---|---|---|

| N-Boc-4-hydroxypiperidine oxalate | Methyl 4-bromobenzoate | Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate | 65 |

| Cyclohexanol oxalate | 4-Bromobenzonitrile | 4-Cyclohexylbenzonitrile | 72 |

| Adamantanol oxalate | 1-Bromo-4-fluorobenzene | 1-(Adamantan-1-yl)-4-fluorobenzene | 81 |

Data represents yields from the cross-coupling of various alcohol-derived oxalates. princeton.edu

Alkoxycarbonylation reactions are fundamental processes for the synthesis of esters from alkenes, carbon monoxide, and an alcohol, typically catalyzed by palladium complexes. acs.orgnih.gov These reactions can proceed through two main catalytic cycles: a "hydride cycle" leading to saturated esters and an "alkoxy cycle" yielding unsaturated esters. acs.orgnih.gov

The synthesis of dialkyl oxalates can be achieved through the oxidative carbonylation of alcohols, a process closely related to alkoxycarbonylation. google.comelsevierpure.com This reaction involves the coupling of two molecules of carbon monoxide with two molecules of an alcohol in the presence of an oxidant and a palladium catalyst. While the direct use of this compound as a substrate in typical alkoxycarbonylation of alkenes is not extensively documented, its formation via oxidative carbonylation of tert-butanol (B103910) is a relevant transformation.

The mechanism of palladium-catalyzed oxidative carbonylation to form dialkyl oxalates generally involves the formation of a palladium-alkoxycarbonyl intermediate, which can then undergo further reactions to yield the final oxalate product. acs.org The specific role and reactivity of this compound in the broader context of alkoxycarbonylation chemistry are an area of ongoing investigation.

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Radical Chemistry and Decomposition Pathways

The oxalate functional group can serve as a precursor for the generation of radicals under photoredox conditions. nih.govbeilstein-journals.orgresearchgate.net Specifically, the single-electron reduction of certain oxalate derivatives can lead to the formation of an alkoxycarbonyl radical through fragmentation. nih.gov

In the context of tert-alkyl N-phthalimidoyl oxalates, a plausible mechanism involves a single-electron transfer from an excited photocatalyst to the oxalate. This is followed by homolytic cleavage of the N–O bond and subsequent decarboxylation to generate an alkoxycarbonyl radical. A second, slower decarboxylation step then leads to the formation of a tertiary alkyl radical. nih.gov This tertiary radical can then participate in carbon-carbon bond-forming reactions. nih.gov

The thermal decomposition of dialkyl oxalates can also proceed through homolytic bond cleavage, potentially generating alkoxycarbonyl radicals. mcmaster.ca The stability and subsequent reaction pathways of these radicals are dependent on the structure of the alkyl group and the reaction conditions. mcmaster.ca For this compound, the formation of a tert-butoxycarbonyl radical is a conceivable intermediate in its radical-mediated transformations.

Thermal Decomposition Studies

The thermal decomposition of dialkyl oxalates can proceed through various mechanisms, including homolytic bond cleavage to form radicals, or molecular mechanisms. The stability and decomposition pathway are highly dependent on the structure of the alkyl group and the reaction conditions.

Specific kinetic studies detailing the thermal decomposition of this compound are not extensively documented in publicly available research. However, insights can be drawn from studies on analogous compounds. For instance, the thermal stability of dimethyl oxalate is known to be poor, and its decomposition can be catalyzed by acidic surfaces, such as those of γ-Alumina (γ-Al₂O₃) rsc.org. On such surfaces, decomposition can occur at temperatures as low as 200°C rsc.org. The mechanism is believed to be influenced by the number of surface hydroxyl groups, suggesting that the decomposition kinetics are highly sensitive to the catalytic environment rsc.org. In contrast, the pyrolysis of more complex oxalates, such as bis[phenyl(p-tolyl)methyl] oxalate, has been shown to involve competing fragmentation pathways that produce both radicals and carbenes researchgate.net.

The literature extensively covers the use of related compounds, such as di-tert-butyl peroxyoxalate, as initiators for induced decomposition reactions. Di-tert-butyl peroxyoxalate readily decomposes at low temperatures (e.g., 45°C) to generate tert-butoxy (B1229062) radicals cdnsciencepub.comresearchgate.net. These highly reactive radicals can then induce the decomposition of other molecules, such as tert-butyl hydroperoxide, by abstracting a hydrogen atom and initiating a radical chain reaction cdnsciencepub.comresearchgate.net. In one study, it was found that for each tert-butoxy radical generated from the peroxalate, 7 to 10 molecules of hydroperoxide were destroyed researchgate.net.

However, there is a notable lack of studies focusing on the induced decomposition of this compound itself or its role in inducing the decomposition of other substrates. Its reactivity is significantly lower than its peroxy-analogs. The primary reactive pathway for this compound involves activation via photochemical or catalytic methods rather than acting as a spontaneous source of radicals to induce other reactions under typical thermal conditions.

Photochemical Decomposition and Radical Generation

This compound, like other alkyl oxalates, is a highly effective precursor for the generation of tert-butyl radicals under photochemical conditions nih.gov. The process does not rely on thermal homolysis but rather on a photoinduced single-electron transfer (SET) mechanism, typically facilitated by a photoredox catalyst nih.govchemrxiv.org.

The general mechanism proceeds as follows:

A photocatalyst (PC), such as an iridium complex (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) or an organic dye, absorbs visible light to form a long-lived, high-energy excited state (*PC) nih.gov.

The excited photocatalyst is a powerful oxidant and can abstract a single electron from the oxalate substrate. The oxalate is oxidized to a radical cation nih.gov.

This radical cation is highly unstable and undergoes rapid fragmentation. It loses one molecule of carbon dioxide to form a tert-butoxycarbonyl radical.

The tert-butoxycarbonyl radical is also unstable and swiftly undergoes a second decarboxylation to release another molecule of carbon dioxide and the desired tert-butyl radical nih.gov.

This sequential double decarboxylation is a highly efficient and essentially irreversible process, providing a clean source of tertiary alkyl radicals under mild conditions suitable for a wide range of synthetic applications nih.gov.

Role in Catalysis

This compound and its derivatives serve as powerful reagents in modern catalysis, primarily by acting as a source of tert-butyl radicals under mild, light-induced conditions.

This compound in Photoredox Catalysis

Alkyl oxalates are considered valuable activating groups for alcohols in visible-light photoredox catalysis nih.gov. Tertiary alcohols can be converted into their corresponding oxalate salts (e.g., cesium or potassium oxalates), which are bench-stable and easily handled precursors for generating tertiary alkyl radicals nih.gov.

In a typical photoredox catalytic cycle, the oxalate derived from a tertiary alcohol is oxidized by the excited photocatalyst, leading to the formation of a tertiary alkyl radical via the double decarboxylation mechanism described previously. This radical can then engage in various coupling reactions. A prominent application is the formation of all-carbon quaternary centers through the coupling of these tertiary radicals with electron-deficient alkenes (Michael acceptors) nih.gov. The reaction is redox-neutral and insensitive to steric hindrance near the radical generation site, allowing for the efficient coupling of bulky groups nih.gov.

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Yield (%) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cesium 1-methyl-1-phenylethyl oxalate | Dimethyl maleate | Quaternary Carbon Center | 93 | nih.gov |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Cesium 1-adamantyl oxalate | Diethyl fumarate | Quaternary Carbon Center | 81 | nih.gov |

| 4CzIPN (organic dye) | Tertiary alkyl oxalate salt | EthynylBenziodoXolone (EBX) | Alkynylated Quaternary Center | N/A | chemrxiv.org |

Nickel-Catalyzed Reactions Involving Oxalate Intermediates

The synergy between photoredox catalysis and nickel catalysis has enabled novel cross-coupling reactions where oxalate-derived radicals are key intermediates researchgate.netnih.gov. This dual catalytic approach allows for the formation of challenging carbon-carbon bonds under mild conditions nih.gov.

A significant example is the intermolecular, regio- and syn-stereoselective alkylarylation of terminal alkynes researchgate.net. In this process, a tertiary alkyl oxalate is used as the radical precursor in a reaction catalyzed by both an iridium photocatalyst and a nickel complex. The proposed mechanism involves two interconnected catalytic cycles:

Photoredox Cycle: The excited iridium photocatalyst oxidizes the tertiary alkyl oxalate to generate a tertiary alkyl radical via double decarboxylation.

Nickel Cycle: The generated alkyl radical adds to a Ni(0) complex that has already coordinated with an alkyne, forming a vinyl-Ni(I) intermediate. This species is then trapped by an oxidative addition of an aryl bromide to form a vinyl-Ni(III) complex. Reductive elimination from this high-valent nickel species yields the desired trisubstituted alkene product and regenerates a Ni(I) species, which continues the cycle researchgate.net.

This method facilitates the construction of complex trisubstituted olefins with excellent stereoselectivity researchgate.net. Another application involves the coupling of organic halides and hemioxalates to produce esters, although in this specific reaction, potassium tert-butyl hemioxalate was found to give low yields of the desired ester, with hydrodebromination being a major side reaction chinesechemsoc.org. This highlights that the success of these dual catalytic systems can be highly dependent on the specific structure of the oxalate precursor.

| Catalyst System | Substrate 1 (Oxalate) | Substrate 2 | Substrate 3 | Product Type | Yield (%) | Reference |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | Cesium 1-methyl-1-cyclohexyl oxalate | 4-tert-butylphenylacetylene | 4-bromobenzaldehyde | syn-alkylarylated alkene | 81 | researchgate.net |

| Ir(ppy)₃ / NiCl₂·glyme | Potassium ethyl hemioxalate | 4'-bromoacetophenone | - | Ester | 72 | chinesechemsoc.org |

| Ir(ppy)₃ / NiCl₂·glyme | Potassium tert-butyl hemioxalate | 4'-bromoacetophenone | - | Ester | Low Yield | chinesechemsoc.org |

Oxalate Ligands in Metal Coordination Complexes

This compound serves as a convenient in situ source of the oxalate dianion (C₂O₄²⁻) for the synthesis of metal coordination complexes. The bulky tert-butyl groups can be removed under relatively mild conditions, often through thermal decomposition, to generate the oxalate ligand which then coordinates to a metal center. This method avoids the often low solubility of simple metal oxalate salts and allows for the controlled formation of coordination polymers and metal-organic frameworks (MOFs).

The oxalate ligand is a versatile building block in coordination chemistry. wikipedia.org As a small, symmetrical, dinegative ion, it commonly forms stable five-membered MO₂C₂ chelate rings. wikipedia.org Its ability to act as a bridging ligand, connecting two or more metal centers, is fundamental to the construction of extended networks. wikipedia.org The coordination mode of the oxalate ligand can be quite diverse, with at least 17 different modes identified, acting as anything from a monodentate to a tetradentate ligand, which contributes to the vast structural diversity of oxalate-based coordination compounds.

The thermal decomposition of this compound in the presence of metal ions is a key strategy for the synthesis of these complexes. The decomposition process typically yields the metal oxalate, which then participates in the formation of the desired coordination structure. The nature of the final product can be influenced by reaction conditions such as temperature and the solvent system. For instance, hydrothermal synthesis methods are often employed to create crystalline metal-organic frameworks incorporating oxalate ligands. rsc.org

A notable example of this compound's application is in the synthesis of a bridging oxalate complex of titanium(IV) supported by a tris(phenolato)-amine ligand. researchgate.net This demonstrates its utility in creating discrete polynuclear complexes where the oxalate moiety acts as a bridge between two metal centers.

The resulting metal-oxalate frameworks can exhibit interesting properties, including porosity and magnetic interactions. nih.gov The oxalate ligand is known to facilitate magnetic exchange between transition-metal cations, leading to both ferromagnetic and antiferromagnetic interactions within the material.

Table 1: Examples of Metal Coordination Complexes Synthesized Using Oxalate Ligands

| Metal Ion | Complex Formula/Type | Synthesis Strategy | Reference |

| Titanium(IV) | [{(O₃N)Ti}₂(μ-C₂O₄-κO²:κO'²)] | Protonolysis or oxidation using an oxalate source | researchgate.net |

| Iron(III) | K₃[Fe(C₂O₄)₃]·3H₂O | Reaction with potassium oxalate | wikipedia.org |

| Cobalt(II) | {[Co₂(μ₈-bta)(μ₂-C₂O₄)]·(H₃O)₂(H₂O)₂}n | Hydrothermal synthesis with mixed ligands | rsc.org |

| Iron(II) | {[Fe₂(μ₈-bta)(μ₂-C₂O₄)]·(H₃O)₂(H₂O)₂}n | Hydrothermal synthesis with mixed ligands | rsc.org |

| Various | Homoleptic complexes [M(κ²-C₂O₄)₃]ⁿ⁻ | General synthesis with oxalate ligands | wikipedia.org |

Applications of Di Tert Butyl Oxalate in Advanced Materials and Chemical Synthesis

Polymer Chemistry

In the field of polymer science, di-tert-butyl oxalate (B1200264) serves as a valuable building block and reagent. Its primary contributions lie in its use as a precursor for polymers, its role in specific polymerization reactions, and its application in the synthesis of sustainable materials.

Precursors for Polymer Synthesis

Di-tert-butyl oxalate can function as a monomer precursor in the synthesis of polyoxalates, a class of polyesters. Polyoxalates are synthesized through polycondensation reactions between an oxalate ester and a diol. researchgate.net In a process known as transesterification, the tert-butyl groups of this compound can be displaced by the alcohol groups of a diol, leading to the formation of a polyester (B1180765) chain with repeating oxalate units. The general scheme for this polymerization is analogous to the Oxalate Metathesis Polymerization (OMP) method, which typically uses dimethyl oxalate. rsc.orgrsc.org The choice of the dialkyl oxalate can influence reaction conditions and properties of the final polymer. The bulky tert-butyl groups, for instance, may affect the reaction kinetics compared to smaller methyl groups.

Role in Anionic Ring-Opening Polymerization (AROP) of Aziridines

The anionic ring-opening polymerization (AROP) of aziridines is a key method for producing linear polyethyleneimine-like polymers. nih.gov This process requires the aziridine (B145994) ring to be "activated" by an electron-withdrawing group on the nitrogen atom. digitellinc.com The tert-butyloxycarbonyl (BOC) group is an effective activator for this purpose. nih.govnih.gov

While this compound contains tert-butyl ester groups, the specific reagent used to introduce the activating BOC group onto the aziridine monomer to create tert-butyl aziridine-1-carboxylate (BocAz) is typically di-tert-butyl dicarbonate . nih.gov The subsequent polymerization of BocAz proceeds via AROP to form poly(tert-butyl aziridine-1-carboxylate), a linear polymer. researchgate.net This polymer can then be deprotected under acidic conditions, such as with trifluoroacetic acid (TFA), to yield linear polyethyleneimine (lPEI). nih.govosti.gov The research in this area highlights the utility of the BOC-activating group, which allows for the controlled synthesis of linear polymers that are otherwise difficult to obtain. nih.govnih.gov

Synthesis of Chemically Recyclable Polyoxalates

Polyoxalates are gaining attention as chemically recyclable polymers due to the potential for depolymerization back to their monomeric precursors. diva-portal.org Research has demonstrated that polyoxalates, often synthesized from dimethyl oxalate and various diols, can undergo ring-closing depolymerization to recover the cyclic monomer precursors. diva-portal.org These recovered monomers can then be re-polymerized, creating a closed-loop recycling process. diva-portal.org

This recyclability is an inherent property of the polyoxalate backbone. diva-portal.org While primary research has focused on polymers derived from dimethyl oxalate, the principle applies to the broader class of polyoxalates. Therefore, polymers synthesized using this compound as a precursor would be expected to exhibit similar chemical recyclability, contributing to the development of more sustainable plastics. The process allows for the breakdown of the polymer into its fundamental building blocks, which can then be used to create new polymers of virgin quality.

Reagent in Specialized Organic Transformations

Beyond polymer science, this compound is a valuable reagent for introducing the oxalate moiety into organic molecules and serving as a precursor for other functionalized compounds.

Synthesis of Functionalized Compounds

This compound is employed as a key reagent in multi-step organic syntheses to create complex, functionalized molecules. A notable example is its use in the preparation of the disodium (B8443419) salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid. sigmaaldrich.comlookchem.com In such syntheses, the this compound molecule can be used to introduce a protected dicarboxyl functionality, which can be modified in subsequent steps. The tert-butyl ester groups serve as protecting groups that can be removed under specific conditions, revealing the carboxylic acid groups at a desired stage of the synthesis.

Intermediate for High-Energy Materials

The oxalate functional group is a structural component in some high-energy materials. This compound can serve as an intermediate or precursor in the synthesis of these energetic compounds. For example, the high-energy dense oxidizer bis(2,2,2-trinitroethyl)oxalate (BTNEOx), used in propellant formulations, is an oxalate ester derivative. researchgate.net The synthesis of such complex oxalate esters can be achieved through transesterification reactions starting from simpler dialkyl oxalates like this compound. In this process, the tert-butanol (B103910) leaving group is replaced by a more energetic alcohol, thereby incorporating the oxalate backbone into the final high-energy material. The choice of alkyl substituents on the oxalate precursor can have a major effect on the performance of the final synthesized compounds. researchgate.net

Interactive Data Tables

Table 1: Applications of this compound in Polymer Chemistry Use the dropdown menu to view details for each application area.

Table 2: Applications of this compound in Organic Transformations Use the dropdown menu to view details for each application area.

Spectroscopic and Computational Investigations of Di Tert Butyl Oxalate

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in elucidating the structure and behavior of molecules like Di-tert-butyl oxalate (B1200264).

NMR Spectroscopy in Mechanistic Studies

While specific mechanistic studies on Di-tert-butyl oxalate using Nuclear Magnetic Resonance (NMR) spectroscopy are not widely published, the expected NMR spectrum can be predicted based on its molecular structure. The symmetry of the molecule means that all 18 protons on the methyl groups of the two tert-butyl moieties are chemically equivalent. Likewise, the six methyl carbons are equivalent, as are the two quaternary carbons and the two carbonyl carbons.

Expected Chemical Shifts:

¹H NMR: A single, sharp resonance peak would be expected for the protons of the tert-butyl groups.

¹³C NMR: Three distinct signals would be anticipated: one for the methyl carbons, one for the quaternary carbons of the tert-butyl groups, and one for the carbonyl carbons of the oxalate group.

IR and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and analyze the vibrational modes of a molecule. For this compound, the key vibrational modes are associated with the carbonyl groups of the oxalate moiety and the various C-H and C-C bonds of the tert-butyl groups.

Although a fully assigned experimental spectrum for this compound is not available in public databases, characteristic absorption bands can be anticipated:

C=O Stretching: A strong and prominent absorption band in the IR spectrum is expected in the region of 1750-1730 cm⁻¹, characteristic of the carbonyl stretch in esters.

C-O Stretching: Bands corresponding to the C-O single bond stretching of the ester group are expected in the 1300-1100 cm⁻¹ region.

C-H Bending and Stretching: Vibrations associated with the methyl groups of the tert-butyl substituents would appear in the C-H stretching region (~2950-2850 cm⁻¹) and the C-H bending region (~1470-1365 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the molecule. A comprehensive vibrational analysis would typically be supported by computational calculations to assign the observed bands to specific molecular motions.

UV-Vis Absorption Spectrometry in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) absorption spectrometry is used to study electronic transitions within a molecule. Esters like this compound typically exhibit weak absorption bands in the UV region corresponding to n→π* transitions of the carbonyl groups. However, specific studies detailing the UV-Vis spectrum of this compound or its application in mechanistic investigations are not found in the available scientific literature.

Computational Chemistry Approaches

Computational methods are powerful tools for investigating molecular properties, complementing experimental data by providing detailed insights into structure and energetics.

Density Functional Theory (DFT) Studies on Molecular Structure and Properties

While specific Density Functional Theory (DFT) studies dedicated to this compound are not prominent in the literature, its precise molecular structure has been determined experimentally through single-crystal X-ray diffraction. researchgate.net This experimental data provides an accurate benchmark for any future computational work. The crystallographic study reveals key structural parameters of the molecule in the solid state.

The molecule crystallizes with the oxalate backbone being nearly planar. The bulky tert-butyl groups are positioned on opposite sides of this plane. Selected bond lengths and angles from the crystal structure determination are presented below.

| Bond | Length (Å) |

|---|---|

| C1-C1' | 1.545 |

| C1-O1 | 1.196 |

| C1-O2 | 1.321 |

| O2-C2 | 1.488 |

| C2-C3 | 1.512 |

| C2-C4 | 1.516 |

| C2-C5 | 1.517 |

| Atoms | Angle (°) |

|---|---|

| O1-C1-O2 | 126.1 |

| O1-C1-C1' | 123.6 |

| O2-C1-C1' | 110.3 |

| C1-O2-C2 | 120.3 |

Conformational Analysis and Intermolecular Interactions

The conformation of this compound in the solid state is defined by the arrangement of its bulky tert-butyl groups relative to the oxalate plane. The crystal structure shows an antiperiplanar conformation about the central C-C bond. researchgate.net

A significant feature of the crystal packing of this compound is the presence of numerous intermolecular C-H···O hydrogen bonds. researchgate.net These interactions play a crucial role in the solid-state architecture, forming a tetramer synthon that lies on an inversion center. Five distinct C-H···O interactions are observed, linking the methyl hydrogens of the tert-butyl groups to the carbonyl and ester oxygen atoms of neighboring molecules. These interactions are a key factor contributing to the compound's relatively high melting point compared to other simple dialkyl oxalates. researchgate.net

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C3-H3A···O1 | 0.98 | 2.59 | 3.468 | 149 |

| C4-H4B···O1 | 0.98 | 2.62 | 3.585 | 168 |

| C5-H5C···O1 | 0.98 | 2.78 | 3.578 | 139 |

| C5-H5A···O2 | 0.98 | 2.70 | 3.574 | 149 |

Computational conformational analysis would be required to explore the rotational barriers and relative energies of different conformers in the gas phase or in solution, where the molecule is free from crystal packing forces.

Kinetic and Mechanistic Modeling through Computational Methods

Computational chemistry offers a powerful lens for investigating the complex reaction dynamics of molecules like this compound. Through the application of theoretical models, researchers can elucidate potential decomposition pathways, calculate activation energies, and predict kinetic parameters, providing a detailed molecular-level understanding that complements experimental findings. While specific computational studies focusing exclusively on the kinetic and mechanistic modeling of this compound's thermal decomposition are not extensively documented in publicly available literature, valuable insights can be drawn from computational investigations of analogous compounds, such as other dialkyl oxalates and molecules containing tert-butyl groups.

The thermal decomposition of dialkyl oxalates can theoretically proceed through several mechanisms, including homolytic bond cleavage, ionic pathways, and concerted molecular eliminations. Computational methods, particularly density functional theory (DFT) and high-level ab initio calculations, are instrumental in determining the most energetically favorable of these pathways.

For oxalates with tertiary alkyl groups like this compound, a primary decomposition route is often elimination to form an alkene and oxalic acid. In the case of this compound, this would yield isobutylene (B52900) and oxalic acid. The subsequent decomposition of oxalic acid itself has been the subject of computational studies. These studies have identified two main channels for oxalic acid decomposition: one leading to the formation of carbon dioxide and hydroxymethylene (HOCOH), and another producing carbon dioxide, carbon monoxide, and water. Theoretical calculations have helped to determine the energy barriers for these competing pathways.

Furthermore, computational studies on the pyrolysis of other compounds containing tert-butyl groups provide a basis for understanding the behavior of this bulky substituent at elevated temperatures. For instance, theoretical investigations into the decomposition of di-tert-butyl peroxide have detailed the initial homolytic cleavage of the O-O bond to form tert-butoxy (B1229062) radicals. Subsequent reactions of these radicals, including β-scission to yield acetone (B3395972) and a methyl radical, have been modeled computationally to predict product distributions and reaction rates. While this compound does not possess a peroxide bond, the principles of radical stability and reaction pathways for the tert-butyl group are transferable.

A hypothetical computational investigation into the decomposition of this compound would likely involve the following steps:

Conformational Analysis: Identifying the lowest energy conformers of the this compound molecule.

Reaction Pathway Mapping: Proposing several plausible decomposition pathways, including:

Concerted Elimination: A six-membered ring transition state leading to the formation of isobutylene, carbon dioxide, and tert-butanol (B103910).

Stepwise Radical Mechanism: Initial homolytic cleavage of the C-O or C-C bond to form various radical intermediates.

Ionic Mechanism: Heterolytic cleavage leading to the formation of carbocations and carboxylate anions.

Transition State Theory Calculations: Locating the transition state structures for each proposed elementary step and calculating the activation energies.

Kinetic Modeling: Using the calculated activation energies and vibrational frequencies to determine the rate constants for each reaction step via transition state theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

The results of such a computational study would likely be presented in the form of a potential energy surface, illustrating the energy changes along the different reaction coordinates. Key data would include the calculated activation enthalpies and Gibbs free energies for each pathway, allowing for a prediction of the dominant decomposition mechanism under different temperature and pressure conditions.

The following interactive data tables showcase the type of data that would be generated from such a computational study, based on plausible values derived from analogous systems.

Table 1: Hypothetical Calculated Activation Energies for Postulated Decomposition Pathways of this compound

| Decomposition Pathway | Elementary Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Concerted Elimination | This compound → Isobutylene + CO₂ + tert-Butanol | DFT (B3LYP/6-31G*) | 35.2 |

| Radical Mechanism | This compound → 2 tert-Butoxycarbonyl radical | CASSCF(8,8)/cc-pVDZ | 62.5 |

| tert-Butoxycarbonyl radical → tert-Butyl radical + CO₂ | G3(MP2) | 10.8 | |

| Ionic Mechanism | This compound → tert-Butyl cation + Oxalate anion | PCM/B3LYP/6-31+G** | 75.1 |

Table 2: Hypothetical Rate Constants Calculated from RRKM Theory for Key Unimolecular Reactions in this compound Pyrolysis at 500 K

| Reaction | High-Pressure Limit Rate Constant (k∞) (s⁻¹) | Low-Pressure Limit Rate Constant (k₀) (cm³ molecule⁻¹ s⁻¹) |

| This compound → Isobutylene + CO₂ + tert-Butanol | 1.2 x 10⁻⁴ | 3.5 x 10⁻¹³ |

| tert-Butoxycarbonyl radical → tert-Butyl radical + CO₂ | 2.5 x 10⁸ | 8.1 x 10⁻⁹ |

It is important to reiterate that the data presented in these tables are hypothetical and serve to illustrate the output of a computational kinetic and mechanistic study. Definitive values would require specific, high-level theoretical calculations to be performed on the this compound molecule. Such studies would be invaluable in providing a comprehensive understanding of its thermal decomposition and in designing processes that utilize this compound.

Advanced Research Perspectives and Future Directions

Development of Sustainable and Green Synthetic Methodologies

The future of di-tert-butyl oxalate (B1200264) synthesis is increasingly geared towards aligning with the principles of green chemistry. Traditional synthesis methods are being re-evaluated to reduce environmental impact, minimize waste, and utilize safer reagents and solvents.

A significant area of research is the development of practical synthesis methods in aqueous media. researchgate.net While demonstrated for monoalkyl oxalates, this approach represents a promising future direction for symmetrical diesters like di-tert-butyl oxalate. The use of water as a solvent, perhaps with a relatively non-toxic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile, could drastically reduce the reliance on volatile organic compounds. researchgate.net Such procedures are inherently simpler, more environmentally friendly, and avoid the use of toxic or expensive reagents. researchgate.net

Key strategies for greener synthesis of this compound include:

Catalyst Development: Exploring solid acid catalysts or biocatalysts (enzymes) to replace traditional acid catalysts, which can be corrosive and difficult to separate from the reaction mixture.

Alternative Reagents: Investigating alternative tert-butylating agents that are more atom-economical and generate benign byproducts.

Solvent Selection: Moving away from hazardous solvents like dichloromethane (B109758) towards biorenewable "green" solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). mt.com

Research into the selective monohydrolysis of symmetric diesters in aqueous solutions has provided a robust framework that could be adapted for this compound production, aiming for high yields and purities under environmentally benign conditions. nih.gov

Integration with Flow Chemistry and Microreactor Technology

The integration of this compound synthesis and its subsequent reactions with continuous flow chemistry and microreactor technology is a key direction for future process development. Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and seamless scalability. mt.comdurham.ac.ukchemtrix.com

Microreactors, with their high surface-area-to-volume ratio, enable extremely efficient heat and mass transfer. rsc.orgillinois.edu This is particularly advantageous for managing potentially exothermic reactions involved in the synthesis or subsequent use of this compound, preventing the formation of hot spots and improving product selectivity. rsc.org The precise control over residence time, temperature, and mixing afforded by these systems can lead to higher yields and purity while minimizing byproduct formation. nih.govbeilstein-journals.org

Key benefits for this compound applications include:

Enhanced Safety: Reactions involving hazardous reagents or unstable intermediates can be performed more safely, as only small volumes are reacting at any given moment. mt.comnih.gov

Rapid Optimization: Automated flow systems allow for the rapid screening of reaction conditions (e.g., temperature, pressure, catalyst loading), significantly accelerating process optimization. chemtrix.com

Scalability: Scaling up production in a flow system involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up"), which avoids the redevelopment challenges often associated with moving from lab-scale batch reactors to large-scale industrial production. durham.ac.uk

Advanced Computational Modeling for Reaction Prediction and Optimization

Advanced computational modeling is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) provide deep insights into molecular structure, electronic properties, and reaction mechanisms, guiding experimental work and accelerating discovery.

Computational studies have already been employed to understand the solid-state structure of this compound, revealing the crucial role of intermolecular C-H···O hydrogen bonds in its crystal packing and its unusually high melting point compared to other simple dialkyl oxalates. researchgate.net Such analyses are fundamental to understanding the material's physical properties.

In the context of its emerging applications, computational modeling can be used to:

Elucidate Reaction Mechanisms: Model the pathways of photoredox-catalyzed radical formation from oxalate precursors, identifying transition states and intermediates to rationalize observed reactivity and selectivity.

Predict Reactivity: Calculate properties like bond dissociation energies and redox potentials to predict the feasibility of new reactions and screen potential substrates or catalysts.

Optimize Reaction Conditions: Simulate the effect of different solvents, catalysts, and temperatures on reaction outcomes, allowing for in silico optimization that reduces the need for extensive experimental screening.

Design Novel Catalysts: Model the interaction of this compound or its derivatives with metal centers to design new catalysts with enhanced activity or selectivity.

The synergy between computational prediction and experimental validation is a powerful paradigm for modern chemical research. As computational methods become more accurate and accessible, they will play an increasingly vital role in unlocking the full potential of this compound in synthesis and catalysis.

常见问题

Q. Methodological Answer :

- Titrimetry : Potassium permanganate titration under acidic conditions quantifies free oxalate ions .

- UV-Vis spectrophotometry : Complexation with Fe³⁺ at 510 nm provides sensitivity down to ppm levels .

- Ion chromatography (IC) : Separates and quantifies oxalate anions with high precision.

- Calibration standards : Use sodium oxalate for method validation, ensuring linearity (R² > 0.995).

How can researchers design controlled studies to evaluate this compound’s compatibility with oxidizing agents?

Q. Methodological Answer :

- Hazard assessment : Review safety data (UN2930 classification ) to define safe operating limits.

- Stepwise testing : Start with small-scale reactions (e.g., 1 mmol) using incremental oxidant equivalents (e.g., KMnO₄, H₂O₂).

- In-situ monitoring : Employ calorimetry (e.g., DSC) to detect exothermic events indicative of incompatibility.

- Product analysis : Identify decomposition products (e.g., CO₂, tert-butanol) via GC-MS or FT-IR.

What methodologies enable the study of this compound’s role in asymmetric catalysis?

Q. Methodological Answer :

- Chiral ligand synthesis : Derivatize this compound with enantiopure amines or alcohols.

- Catalytic screening : Test in model reactions (e.g., asymmetric aldol or Henry reactions).

- Enantiomeric excess (ee) analysis : Use chiral HPLC or polarimetry to quantify stereoselectivity.

- Mechanistic probes : Isotopic labeling (¹⁸O) or kinetic isotope effects (KIE) can elucidate transition states.

How should researchers reconcile conflicting data on this compound’s solubility in polar aprotic solvents?

Q. Methodological Answer :

- Standardized protocols : Use fixed temperatures (e.g., 25°C) and solvent drying methods.

- Phase diagrams : Construct solubility curves in solvents like DMSO, DMF, and acetonitrile.

- Molecular dynamics (MD) simulations : Predict solvation energetics based on Hansen solubility parameters.

- Cross-validate : Compare gravimetric and spectroscopic (UV-Vis) solubility measurements .

What advanced techniques characterize this compound’s supramolecular interactions in crystal lattices?

Q. Methodological Answer :

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯O in ).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯O interactions).

- Thermal analysis : Correlate melting behavior (69–72°C ) with lattice stability.

- Powder XRD : Assess polymorphism or amorphous content in bulk samples.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。